molecular formula C21H15N5O3S2 B7803447 4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide

4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B7803447
M. Wt: 449.5 g/mol
InChI Key: GCYXEGSPUDSZJY-PTNGSMBKSA-N
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Description

The compound identified as “4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide” is a chemical entity with a unique structure and properties. It is often used in various scientific research and industrial applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic chemical reactions as in the laboratory but on a much larger scale. Quality control measures are in place to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: It can also be reduced under certain conditions.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, and solvents. The conditions for these reactions, such as temperature and pressure, are optimized to achieve the best results.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity.

Scientific Research Applications

4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological systems and its potential use in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: this compound is used in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Properties

IUPAC Name

4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,23H,(H,22,26)(H,25,27)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYXEGSPUDSZJY-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C4=C(C=CC5=C4SC=N5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\3/C4=C(C=CC5=C4SC=N5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 25 ml round bottom flask was added a stir bar, 246 mg (1.00 mmol) of 8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one, 249 mg (1.00 mmol) of sulfapyridine and 10 ml of ethanol. The flask was fitted with a water-cooled reflux condenser, and the mixture was heated to reflux using an oil bath with stirring for 18 h. The reaction was allowed to cool and was filtered. The precipitate was washed with excess ethanol and dried under vacuum to yield 321 mg (71%) of the title compound: 1H NMR (DMSO-d6): δ11.9 (br s, 1H), 11.2 (d, 1H), 10.9 (s, 1H), 9.3 (s, 1H), 8.1 (d, 2H), 7.9 (m, 3H), 7.8 (m, 1H), 7.6 (d, 2H), 7.2 (d, 1H), 7.2 (d, 1H), 6.9 (t, 1H); C21H15N5O3S2: APCI−MS m/z 450 (M+H)+.
Name
8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

To a 25 ml round bottom flask was added a stir bar, 246 mg (1.00 mmol) of 8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one. 249 (1.00 mmol) of sulfapyridine and 10 ml of ethanol. The flask was fitted with a water-cooled reflux condenser, and the mixture was heated to reflux using an oil bath with stirring for 18 h. The reaction was allowed to cool and was filtered. The precipitate was washed with excess ethanol and dried under vacuum to yield 321 mg (71%) of the title compound: 1H NMR (DMSO-d6): δ 11.9 (br s, 1H), 11.2 (d, 1H), 10.9 (s, 1H), 9.3 (s, 1H), 8.1 (d, 2H), 7.9 (m 3H) 7.8 (m, 1H), 7.6 (d, 2H), 7.2 (d, 1H), 7.2 (d, 1H), 6.9 (t, 1H); C21H15N5O3S2: APCI−MS m/z 450 (M+H)+.
Name
8-ethoxymethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one
Quantity
246 mg
Type
reactant
Reaction Step One
[Compound]
Name
249
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

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